molecular formula C22H15ClN6O4 B2858892 N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE CAS No. 1207036-40-5

N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE

Cat. No.: B2858892
CAS No.: 1207036-40-5
M. Wt: 462.85
InChI Key: OJDVKJQDPBNFSY-UHFFFAOYSA-N
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Preparation Methods

    Formation of the core structure: This often involves the use of coupling reactions, such as Suzuki or Heck coupling, to form the central scaffold of the molecule.

    Functional group modifications: Various functional groups are introduced or modified using reagents like halogens, amines, or alcohols under controlled conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.

Industrial production methods for such compounds often involve scaling up these laboratory procedures while ensuring consistency and quality control.

Chemical Reactions Analysis

N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical assays to study reaction mechanisms and kinetics.

    Biology: It is used in biological assays to study its effects on different biological pathways and processes.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.

Comparison with Similar Compounds

N-(1,3-BENZODIOXOL-5-YL)-2-[9-(4-CHLOROPHENYL)-3-OXOPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-2(3H)-YL]ACETAMIDE can be compared with other similar bioactive compounds in terms of its structure, activity, and applications. Some similar compounds include:

    Chembl4527397: This compound has a similar core structure but different functional groups, leading to variations in its biological activity.

    Chembl4527399: This compound has a different core structure but similar functional groups, resulting in different chemical properties and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN6O4/c23-14-3-1-13(2-4-14)16-10-17-21-26-29(22(31)27(21)7-8-28(17)25-16)11-20(30)24-15-5-6-18-19(9-15)33-12-32-18/h1-10H,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDVKJQDPBNFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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